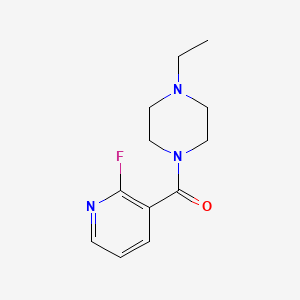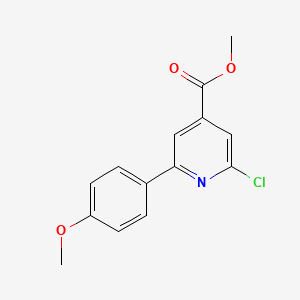
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, which is attached to a piperazine ring via a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine typically involves the following steps:
Bromination and Fluorination of Pyridine: The starting material, 3-methylpyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide. The resulting 5-bromo-3-methylpyridine is then subjected to fluorination at the 2-position using a fluorinating agent like diethylaminosulfur trifluoride.
Formation of the Piperazine Ring: The intermediate 5-bromo-2-fluoropyridine is then reacted with piperazine in the presence of a base such as potassium carbonate to form the desired piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems helps in maintaining precise control over the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((5-Chloro-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Bromo-2-chloropyridin-3-yl)methyl)-4-methylpiperazine
- 1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-ethylpiperazine
Comparison
1-((5-Bromo-2-fluoropyridin-3-yl)methyl)-4-methylpiperazine is unique due to the specific combination of bromine and fluorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity for molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-[(5-bromo-2-fluoropyridin-3-yl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3/c1-15-2-4-16(5-3-15)8-9-6-10(12)7-14-11(9)13/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQWSNJQNIXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-4-(3,3-difluoropyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8164348.png)

